5-(4-chlorophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
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Overview
Description
Pyrazole derivatives, such as the one you mentioned, are a class of compounds that have been extensively studied due to their wide range of biological activities . They are often used in medicinal chemistry for their antimicrobial, anti-inflammatory, antioxidant, and antitumor properties .
Synthesis Analysis
The synthesis of pyrazole derivatives usually involves a multi-step process. For instance, the synthesis of 5-(4-chlorophenyl)-3-(coumarin-3-yl)-1H-pyrazole and 5-(4-chlorophenyl)-3-(coumarin-3-yl)isoxazole was reported to be characterized by IR, 1H and 13C NMR, and high-resolution mass spectrometry .Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using techniques such as X-ray diffraction, Hirshfeld surface analysis, and density functional theory . These techniques provide detailed information about the bond lengths, bond angles, and atomic charges in the molecule .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and are often studied using computational methods . These studies can provide insights into the reactivity of the compounds and their potential interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their melting point, boiling point, and solubility, can be determined using various experimental techniques . These properties can influence the compound’s stability, reactivity, and biological activity .Scientific Research Applications
Molecular Characterization and Antimicrobial Potential
A study by Sivakumar et al. (2020) focused on the molecular spectroscopic assembly of a novel pyrazole derivative, emphasizing its optimization using density functional theory (DFT). The research highlighted the compound's stability, electronic properties, and potential for antimicrobial activity, supported by in vitro assays against bacteria and fungi. The study suggests that specific atomic groups in the compound contribute significantly to its binding and antimicrobial effects (Sivakumar et al., 2020).
Synergistic Antifungal Activities
Ali et al. (2012) synthesized a pyrazoline-based ligand and its metal ion complexes, investigating their synergistic antifungal activities with conventional antifungals. The study demonstrated the compound's effectiveness against human fungal pathogens, highlighting its potential as a complementary antifungal agent (Ali et al., 2012).
Computational Chemistry and Molecular Docking
Uzun (2022) carried out synthesis, X-ray diffraction, Hirshfeld surface analysis, and computational chemistry studies on carbothioamide derivatives, including molecular docking to explore binding patterns with biological targets. This approach offers insights into the molecular interactions responsible for the compound's biological activities (Uzun, 2022).
Antidepressant Activity
Another notable application is the investigation of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides for their antidepressant activity. Mathew et al. (2014) synthesized a series of these compounds, conducting behavioral investigations to assess their therapeutic potential. The study identified compounds with significant antidepressant effects, suggesting the chemical scaffold's promise for developing new antidepressant medications (Mathew et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Research on pyrazole derivatives is ongoing, with many studies focusing on the synthesis of new compounds and the exploration of their biological activities . Future research may also involve the development of more efficient synthesis methods and the investigation of new potential applications for these compounds .
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-methyl-5-phenyl-3,4-dihydropyrazole-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S/c1-19-17(22)21-16(13-7-9-14(18)10-8-13)11-15(20-21)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXDBSCSUGNKPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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